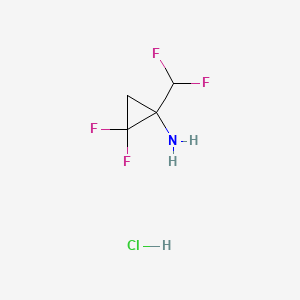amine hydrochloride CAS No. 52516-14-0](/img/structure/B6607515.png)
[2-(2,4-dichlorophenyl)ethyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)ethylamine hydrochloride: is a chemical compound with the molecular formula C9H12Cl2N·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and the ethylamine chain is methylated. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichlorobenzaldehyde.
Reductive Amination: The aldehyde group of 2,4-dichlorobenzaldehyde is subjected to reductive amination with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C).
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt of 2-(2,4-dichlorophenyl)ethylamine.
Industrial Production Methods: In an industrial setting, the production of 2-(2,4-dichlorophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2,4-dichlorobenzaldehyde and methylamine are handled in controlled environments.
Continuous Flow Reactors: The reactions are often carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(2,4-dichlorophenyl)ethylamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles like hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Phenolic compounds, substituted amines, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 2-(2,4-dichlorophenyl)ethylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of chlorine substitution on the biological activity of phenethylamine derivatives.
Medicine:
Pharmaceutical Research: It serves as a precursor for the development of drugs targeting neurological disorders, given its structural similarity to neurotransmitters.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of chlorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[2-(2,4-dichlorophenyl)ethyl]amine hydrochloride: Lacks the methyl group on the ethylamine chain.
2-(2,4-dichlorophenyl)ethylamine hydrochloride: Contains an ethyl group instead of a methyl group on the ethylamine chain.
2-(2,4-dichlorophenyl)ethylamine hydrochloride: Contains two methyl groups on the ethylamine chain.
Uniqueness:
Structural Modifications: The presence of the methyl group on the ethylamine chain of 2-(2,4-dichlorophenyl)ethylamine hydrochloride distinguishes it from its analogs, potentially altering its pharmacokinetic and pharmacodynamic properties.
Binding Affinity: The specific substitution pattern on the phenyl ring and the ethylamine chain can influence the compound’s binding affinity and selectivity towards various molecular targets, making it unique in its applications.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-12-5-4-7-2-3-8(10)6-9(7)11;/h2-3,6,12H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHZPDPUHZHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
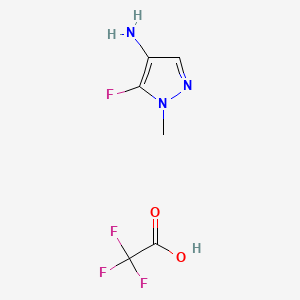
![2-{2,8-diazaspiro[4.5]decan-2-yl}-N-methylacetamidedihydrochloride](/img/structure/B6607440.png)
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride](/img/structure/B6607447.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
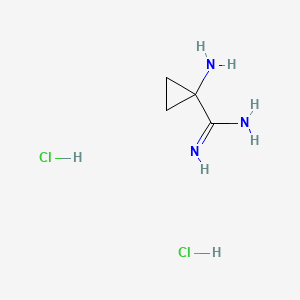
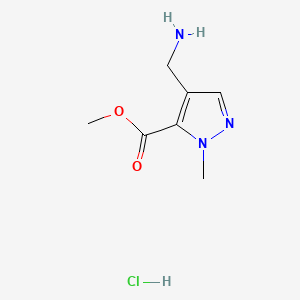
![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B6607473.png)
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)
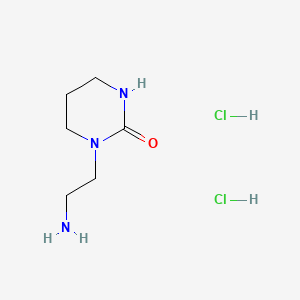
![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
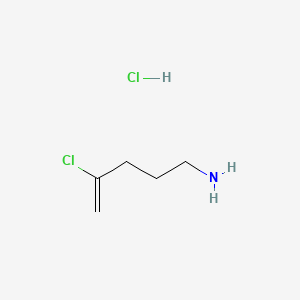
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)
